molecular formula C10H12N2O2S B13219794 7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one

7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one

Cat. No.: B13219794
M. Wt: 224.28 g/mol
InChI Key: GPYDHPMYJWSGPO-UHFFFAOYSA-N
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Description

7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[34]octan-6-one is a complex organic compound that features a spirocyclic structure with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide . This process yields the desired spirocyclic compound with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction can lead to various reduced forms of the spirocyclic structure.

Scientific Research Applications

7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one is unique due to its specific combination of a thiophene ring and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

7-methyl-8-thiophen-2-yl-5-oxa-2,7-diazaspiro[3.4]octan-6-one

InChI

InChI=1S/C10H12N2O2S/c1-12-8(7-3-2-4-15-7)10(5-11-6-10)14-9(12)13/h2-4,8,11H,5-6H2,1H3

InChI Key

GPYDHPMYJWSGPO-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2(CNC2)OC1=O)C3=CC=CS3

Origin of Product

United States

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